molecular formula C32H55NO26 B1165511 Globo-B  heptaose

Globo-B heptaose

Cat. No.: B1165511
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-B heptaose is a neutral oligosaccharide belonging to the globo-series glycosphingolipids (GSLs), which are critical components of cell membranes and play roles in cell recognition, differentiation, and pathogen binding. Produced via enzymatic synthesis using bacterial fermentation and commercially available from Elicityl (Crolles, France) , its structure is associated with the P blood group system and cancer-related antigens.

Globo-B heptaose is implicated in bacterial toxin recognition (e.g., Shiga toxin) and is expressed on erythrocytes and epithelial cells. It also serves as a stage-specific embryonic antigen (SSEA) in stem cells and cancer cells .

Properties

Molecular Formula

C32H55NO26

Synonyms

Galα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4

Origin of Product

United States

Scientific Research Applications

Immunological Applications

Globo-B heptaose is known to interact with immune cells, particularly natural killer (NK) cells. Research indicates that Globo-B can serve as a ligand for NK cell receptors, enhancing their cytotoxic activity against tumor cells. This property has been leveraged in the development of immunotherapeutic strategies aimed at treating cancers associated with Globo-B expression.

Case Study: NK Cell Activation

A study demonstrated that the presence of Globo-B enhances the binding affinity of NK cells to tumor cells, leading to increased tumor cell lysis. The mechanism involves the recognition of Globo-B by specific NK cell receptors, which triggers signaling pathways that promote cytotoxic responses. This finding suggests potential applications in designing vaccines or therapies that exploit this interaction to boost anti-tumor immunity .

Cancer Therapeutics

Globo-B heptaose has emerged as a promising target in cancer therapy due to its expression in various tumors. Its role as a tumor-associated carbohydrate antigen makes it a candidate for targeted therapies and vaccine development.

Case Study: Globo-H in Intrahepatic Cholangiocarcinoma

In intrahepatic cholangiocarcinoma, Globo-H (a related glycan) has been identified as a prognostic marker. Research indicates that patients with Globo-H positive tumors have poorer outcomes, making it a target for therapeutic intervention. Antibodies targeting Globo-H have shown efficacy in preclinical models, suggesting that similar strategies could be applied to Globo-B .

Synthetic Biology and Glycobiology

The synthesis of Globo-B heptaose is crucial for studying its biological functions and developing therapeutic agents. Recent advances in synthetic glycobiology have enabled the creation of complex glycan structures through enzymatic methods.

Chemoenzymatic Synthesis

A recent study reported a concise chemoenzymatic route for synthesizing Globo-B and related glycosphingolipids. Utilizing specific glycosyltransferases, researchers successfully constructed the heptaose structure, facilitating further studies on its bioactivity and potential therapeutic applications . This method not only streamlines the synthesis process but also allows for the exploration of various glycan modifications that could enhance biological activity.

Structural Studies and Insights

Understanding the structural characteristics of Globo-B heptaose is essential for elucidating its interactions with biological systems. Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to analyze its structure.

Structural Fingerprinting

Research utilizing structural fingerprinting strategies has provided insights into the assembly of Globo-B within lipopolysaccharides (LPS). This approach has revealed key glycosyltransferases involved in its biosynthesis, which are vital for understanding how these structures contribute to pathogenicity and immune evasion in certain bacteria .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between Globo-B heptaose and related oligosaccharides:

Compound Sugar Residues & Linkages Molecular Weight Key Features
Globo-B heptaose Presumed: Terminal α-galactose, branched structure with fucose and GalNAc/Gal linkages ~1200–1300 Da Blood group B specificity; binds bacterial toxins; expressed in P blood group system .
Globo-A heptaose GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc 1219.09 Da Blood group A specificity; terminal α-GalNAc; associated with cancer antigens and Forssman antigen .
Globo-H hexasaccharide Shorter chain (hexasaccharide) with terminal α-galactose or similar ~1000–1100 Da Part of the globo-series; involved in cell differentiation and cancer progression .
Blood group B hexaose Type 1 (Galβ1-3GlcNAc) or Type 2 (Galβ1-4GlcNAc) core with α-galactose terminus ~900–1000 Da Shorter chain (hexasaccharide); blood group B antigen; differs in core linkage (Type 1 vs. Type 2) .
Lacto-N-fucopentaose I Galβ1-3GlcNAcβ1-3Galβ1-4Glc + fucose ~800–900 Da Part of the lacto-series; Lewis antigen system; involved in microbial adhesion and immune response .

Key Research Findings

Structural Specificity : The terminal sugar (α-Gal for Globo-B vs. α-GalNAc for Globo-A) dictates blood group specificity and toxin receptor activity .

Cancer Relevance: Globo-series oligosaccharides are overexpressed in carcinomas (e.g., breast, ovarian), making them targets for antibody-based therapies .

Enzymatic Synthesis : Bacterial fermentation enables scalable production of complex oligosaccharides like Globo-B heptaose, bypassing traditional chemical synthesis challenges .

Preparation Methods

Building Block Preparation

The synthesis begins with the preparation of monosaccharide units, such as galactose, glucose, and N-acetylgalactosamine, each functionalized with temporary protecting groups (e.g., benzyl, acetyl, or trichloroethoxycarbonyl [Troc]). For instance, the fucose residue in the Globo-B structure is introduced using a building block with a C-2 hydroxyl protected by a participating group to ensure α-linkage formation.

Glycosylation Strategies

A preactivation-based approach is widely adopted to enhance coupling efficiency. In one protocol, glycosyl donors like thioglycosides are activated using combinations such as Ph₂SO and Tf₂O at low temperatures (−72°C), followed by the addition of acceptors to form disaccharides. The choice of solvent significantly impacts stereoselectivity; switching from dichloromethane to ether improved the α/β ratio of a key trisaccharide intermediate from 1.2 to 3.7.

Global Deprotection and Purification

After sequential coupling, global deprotection under catalytic hydrogenolysis (H₂/Pd(OH)₂) removes benzyl groups, while acidic or basic conditions cleave other protecting groups. High-performance liquid chromatography (HPLC) and size-exclusion chromatography are employed to isolate the final heptasaccharide, yielding products with >95% purity.

Table 1: Key Parameters in Chemical Synthesis

StepConditionsYield (%)Purity (%)
Donor preactivationPh₂SO/Tf₂O, −72°C, DCM8290
Trisaccharide couplingEther, −40°C7588
Global deprotectionH₂/Pd(OH)₂, MeOH/H₂O9095

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods combine chemical synthesis of core structures with enzymatic elongation, offering superior stereoselectivity and reduced reliance on protecting groups.

Core Structure Preparation

A truncated Globo H sphingosine derivative, azido β-Globo H sphingosine, serves as the acceptor substrate. This intermediate is synthesized chemically, featuring an azido group for subsequent functionalization.

Enzymatic Glycosylation

Two glycosyltransferases are critical:

  • BgtA : An α1,3-N-acetylgalactosaminyltransferase from Helicobacter mustelae that adds GalNAc to the terminal galactose.

  • h1,3GTB : A human blood group B α1,3-galactosyltransferase that installs the α1,3-Gal linkage.
    Reactions are conducted in buffered solutions (pH 7.4) with UDP-sugar donors, achieving near-quantitative conversion rates due to enzymatic specificity.

Table 2: Enzymatic Steps in Globo-B Synthesis

EnzymeDonorTemperature (°C)Conversion (%)
BgtAUDP-GalNAc3798
h1,3GTBUDP-Gal3095

Conjugation to Carrier Proteins

To enhance immunogenicity, Globo-B heptaose is conjugated to carrier proteins like CRM197 (a non-toxic diphtheria toxin mutant) or bovine serum albumin (BSA).

Linker Installation

A heterobifunctional linker (e.g., 16 in) containing an NHS ester and a maleimide group is attached to the reducing end of the heptasaccharide. This step is performed in anhydrous DMF, yielding an activated intermediate ready for protein coupling.

Protein Coupling

The linker-functionalized Globo-B is incubated with CRM197 or BSA in phosphate-buffered saline (PBS, pH 7.6) at 4°C for 24 hours. Excess carbohydrate is removed via dialysis, and the glycoconjugate is analyzed by MALDI-TOF MS to determine loading efficiency (typically 10–20 carbohydrate units per protein molecule).

Analytical Characterization

Structural validation relies on advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkage patterns, with HMBC correlations verifying anomeric configurations.

  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+Na]⁺ = 1694.65 for Globo-B heptaose).

  • HPLC : Monitors reaction progress and purity using C18 reversed-phase columns with water/methanol gradients.

"The chemo-enzymatic approach represents a paradigm shift in glycobiology, merging the best of synthetic and biological tools to tackle carbohydrate complexity."

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